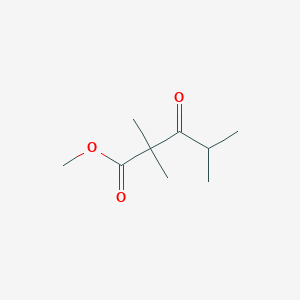

Methyl 2,2,4-trimethyl-3-oxopentanoate

Description

Contextualizing Methyl 2,2,4-trimethyl-3-oxopentanoate within β-Keto Ester Chemistry

β-Keto esters are a class of organic compounds containing a ketone functional group two carbons away (at the β-position) from an ester group. This arrangement makes the intervening α-hydrogen atoms (hydrogens on the carbon between the two carbonyls) unusually acidic. The resulting carbanion, or enolate, is stabilized by resonance, allowing it to act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions, such as alkylations and condensations.

This compound is a distinct member of this class. Unlike simpler β-keto esters such as ethyl acetoacetate, it lacks α-hydrogens, meaning it cannot be easily deprotonated to form an enolate at that position. Its structure features gem-dimethyl groups at the α-carbon (C2) and an isopropyl group at the γ-carbon (C4). This significant steric hindrance around the carbonyl groups profoundly influences its chemical behavior. vulcanchem.com Compared to less substituted counterparts, it exhibits greater thermal stability and a slower rate of hydrolysis, properties that are advantageous in specific industrial processes like high-temperature polymerizations where side reactions need to be minimized. vulcanchem.com

Academic Significance and Research Trajectories

The unique properties of this compound have made it a subject of both historical and contemporary research, leading to diverse applications.

The synthesis and application of β-keto esters have been a cornerstone of organic chemistry for over a century. Early research into this class of compounds established their utility as versatile intermediates. The specific synthesis of highly substituted esters like this compound became feasible with the development of robust synthetic methods.

Patents from the 1960s reveal some of the earliest industrial interests in this structural motif. A 1965 patent described a method for producing 2,2,4-trimethyl-3-ketopentanoates through the base-catalyzed reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with alcohols. google.com The resulting esters were noted for their desirable and persistent odors, making them valuable in the field of perfumery. google.com Shortly thereafter, another patent highlighted the use of related tetraalkyl-substituted esters as effective plasticizers for cellulose (B213188) esters and other polymers. google.com These early applications demonstrate a foundational interest in the compound for its physical properties, a theme that continues in modern research.

In recent years, research interest in this compound has expanded, with significant developments in materials science and sophisticated organic synthesis.

A prominent emerging theme is its application as a reactive coalescent in waterborne paints and coatings. vulcanchem.comgoogle.com Coalescing agents are essential for forming a continuous, durable film as latex paints dry. This compound effectively reduces the minimum film-forming temperature of latex polymers without contributing to volatile organic compound (VOC) emissions. vulcanchem.com Crucially, its unique structure allows it to be a "reactive" coalescent; under UV irradiation, it crosslinks and becomes a permanent part of the polymer film. google.com This enhances the durability and hardness of the coating, offering a significant performance advantage over traditional, more volatile coalescing agents like Texanol®. vulcanchem.comgoogle.com An industrial-scale production method, involving the ring-opening of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with methanol (B129727), facilitates this application. google.com

Table 2: Spectroscopic Data Highlights

| Spectroscopy Type | Key Signals (ppm or cm⁻¹) | Interpretation |

|---|---|---|

| ¹H-NMR | δ 1.08–1.37 ppm, δ 3.79 ppm | Signals for methyl groups and the ester methoxy (B1213986) group, respectively. |

| ¹³C-NMR | δ 205–212 ppm, δ 172–174 ppm | Confirms the ketone and ester carbonyl carbons, respectively. |

| Infrared (IR) | 1715 cm⁻¹, 1650 cm⁻¹ | Strong absorptions indicating the ester C=O and ketone C=O stretches, respectively. |

Data sourced from Vulcanchem. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 2,2,4-trimethyl-3-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-6(2)7(10)9(3,4)8(11)12-5/h6H,1-5H3 |

InChI Key |

FDKLXJMFRMSQAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Methyl 2,2,4 Trimethyl 3 Oxopentanoate and Its Analogues

Established Synthetic Routes and Precursors

Base-Catalyzed Esterification of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione with Alcohols

A primary and industrially scalable route to methyl 2,2,4-trimethyl-3-oxopentanoate involves the base-catalyzed ring-opening of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with methanol (B129727). google.comvulcanchem.com This method is efficient, often achieving high yields. vulcanchem.com

The reaction is typically catalyzed by an alkaline material, such as potassium carbonate (K₂CO₃). google.comvulcanchem.com The mechanism proceeds via nucleophilic attack of the methoxide (B1231860) ion, formed from methanol in the presence of the base, on one of the carbonyl carbons of the strained four-membered ring. This initial attack leads to the cleavage of a carbon-carbon bond within the cyclobutanedione ring, alleviating ring strain. The resulting intermediate subsequently undergoes protonation to yield the final β-keto ester product.

An example of this synthesis involves charging a reaction vessel with 2,2,4,4-tetramethyl-1,3-cyclobutanedione, an alcohol (in this case, methanol), and a catalytic amount of potassium carbonate. The mixture is heated to facilitate the reaction, which can be monitored for completion. This process is advantageous due to its high yield (≥95%) and the generation of minimal byproducts. vulcanchem.com

Table 1: Reaction Parameters for Base-Catalyzed Synthesis

| Parameter | Value |

| Precursor | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione |

| Reagent | Methanol |

| Catalyst | Potassium Carbonate |

| Reaction Type | Base-Catalyzed Ring-Opening |

| Reported Yield | ≥95% vulcanchem.com |

Claisen Condensation Approaches Utilizing Methyl Isobutyrate

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules in the presence of a strong base. wikipedia.org A variation, the crossed Claisen condensation, can be employed to synthesize analogues of this compound using methyl isobutyrate as one of the ester components. organic-chemistry.org For a successful crossed Claisen condensation, one of the esters must be enolizable (possess α-hydrogens), while the other is typically non-enolizable to prevent a mixture of products. organic-chemistry.org

In this approach, methyl isobutyrate serves as the enolizable component. A strong base, such as sodium methoxide or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of methyl isobutyrate, forming a stable enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a non-enolizable acylating agent, such as methyl pivalate (B1233124) or pivaloyl chloride. The subsequent loss of the leaving group (e.g., methoxide or chloride) from the tetrahedral intermediate yields the desired β-keto ester.

A powerful variant is the Ti-crossed Claisen condensation, which can be performed using ketene (B1206846) silyl (B83357) acetals and acid chlorides, providing a route to thermodynamically unfavorable α,α-dialkylated β-keto esters. researchgate.net

Table 2: Components in a Crossed Claisen Condensation for Analogues

| Component | Role | Example |

| Enolizable Ester | Enolate Precursor | Methyl Isobutyrate |

| Non-enolizable Acylating Agent | Electrophile | Methyl Pivalate / Pivaloyl Chloride |

| Base | Enolate Formation | Sodium Methoxide / LDA |

| Product Type | β-Keto Ester | This compound Analogue |

Formation as a Co-product or By-product in Complex Syntheses

Methyl 2,4,4-trimethyl-3-oxopentanoate as a Side Product in Organometallic Carbenoid Reactions

While not a primary synthetic route, the formation of β-keto esters, including isomers like methyl 2,4,4-trimethyl-3-oxopentanoate, can potentially occur as side products in complex reactions involving organometallic carbenoids. Rhodium(II) complexes are common catalysts for the decomposition of diazo compounds to generate rhodium carbenes. nih.govresearchgate.net These highly reactive intermediates can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. researchgate.net

Advanced Synthetic Techniques for Related β-Keto Esters

General Esterification of α-Keto Acids with Methanol

The direct esterification of an α-keto acid with methanol yields an α-keto ester, not a β-keto ester. To synthesize a β-keto ester from an α-keto acid precursor, a one-carbon homologation is necessary. The Arndt-Eistert synthesis is a well-established method for this transformation. organic-chemistry.orgwikipedia.org

The Arndt-Eistert synthesis involves the following sequence:

Activation of the α-keto acid: The α-keto acid is first converted to a more reactive derivative, typically an acid chloride, by reacting it with an agent like thionyl chloride.

Formation of a diazoketone: The acid chloride is then reacted with diazomethane. This reaction forms an α-diazoketone intermediate with the loss of hydrogen chloride. wikipedia.org

Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to form a ketene. This rearrangement can be induced thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate. organic-chemistry.orgnrochemistry.com

Trapping with Methanol: The highly reactive ketene intermediate is then trapped in situ by a nucleophile. When methanol is used as the nucleophile, it adds to the ketene to produce the desired β-keto ester, which is the one-carbon homologue of the starting α-keto acid derivative. organic-chemistry.org

This multi-step process represents an advanced and versatile method for converting α-keto acids into their corresponding β-keto esters, expanding the range of synthetic strategies for this class of compounds.

Alkylation and Acylation Strategies for β-Keto Esters

A primary and effective strategy for synthesizing this compound involves the direct C-acylation of an ester enolate. This method circumvents the equilibrium limitations of condensation reactions and allows for the construction of the sterically demanding α,α-disubstituted β-keto ester structure.

The core of this strategy is the reaction of a pre-formed ester enolate with a suitable acylating agent, such as an acyl chloride or anhydride. youtube.comyoutube.com For the synthesis of the target compound, the key disconnection is between the α-carbon (C2) and the keto-carbonyl carbon (C3). This leads to a synthetic route starting from methyl isobutyrate and an isobutyryl electrophile.

The reaction proceeds via the following steps:

Enolate Formation : Methyl isobutyrate is treated with a strong, non-nucleophilic base to quantitatively deprotonate the α-carbon. pearson.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it is strong enough to completely convert the ester to its enolate form, preventing side reactions. pearson.comlibretexts.orgmasterorganicchemistry.com The bulky nature of LDA also favors C-alkylation over O-alkylation. masterorganicchemistry.com

Acylation : The resulting lithium enolate is then treated with an acylating agent, typically isobutyryl chloride. youtube.com The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. youtube.com

Product Formation : The tetrahedral intermediate formed collapses, eliminating the chloride leaving group and yielding the final product, this compound.

This direct acylation approach is highly effective for preparing β-keto esters, especially those with quaternary α-carbon centers. organic-chemistry.org The use of a strong base like LDA ensures that the enolate is generated in high concentration, which is crucial for efficient alkylation and acylation reactions. libretexts.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The primary challenges in this synthesis include preventing self-condensation of the starting ester and avoiding O-acylation in favor of the desired C-acylation.

Choice of Base: The selection of the base is critical for the quantitative formation of the ester enolate. libretexts.org

Strong, Non-nucleophilic Bases : Lithium diisopropylamide (LDA) is widely favored for forming ester enolates. pearson.comlibretexts.orgmasterorganicchemistry.com Its strength (pKa of diisopropylamine (B44863) is ~36) ensures complete and rapid deprotonation of the ester's α-proton (pKa ~25), driving the equilibrium to the enolate side. libretexts.org Its steric bulk minimizes nucleophilic attack on the ester carbonyl.

Weaker Bases : Weaker bases like sodium ethoxide or sodium hydride can be used for β-keto esters that are more acidic, but for simple esters, they often lead to reversible reactions and low enolate concentrations, resulting in side reactions like Claisen self-condensation. libretexts.orgsciencemadness.org

Solvent and Temperature:

Solvent : Anhydrous, non-protic ether solvents such as tetrahydrofuran (B95107) (THF) are standard for enolate formation as they are unreactive and effectively solvate the lithium cation. libretexts.org

Temperature : Enolate formation is typically carried out at low temperatures, such as -78 °C, to ensure kinetic control, maximize stability, and prevent undesired side reactions. The subsequent acylation reaction may be allowed to warm to room temperature to ensure completion.

Acylating Agent:

Acyl Halides : Acyl chlorides, like isobutyryl chloride, are highly reactive electrophiles that work well for C-acylation of pre-formed lithium enolates. youtube.com

Anhydrides : Acid anhydrides are also viable acylating agents.

The table below summarizes typical conditions and findings related to the optimization of β-keto ester synthesis through enolate acylation.

| Parameter | Condition/Reagent | Rationale/Observation | Reference |

|---|---|---|---|

| Base | Lithium Diisopropylamide (LDA) | Ensures irreversible and quantitative enolate formation, minimizing self-condensation. Steric bulk favors C-acylation. | libretexts.orgmasterorganicchemistry.com |

| Base | Sodium Hydride (NaH) | Can be slow and heterogeneous. Generally less effective for simple esters compared to LDA. | libretexts.org |

| Solvent | Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium enolate, and is inert under reaction conditions. | libretexts.org |

| Temperature | -78 °C to Room Temperature | Low temperature for enolate formation enhances stability and selectivity (kinetic control). Warming allows the acylation to proceed to completion. | masterorganicchemistry.com |

| Acylating Agent | Acyl Chloride (e.g., Isobutyryl chloride) | Highly reactive electrophile, leading to efficient C-acylation of the nucleophilic enolate. | youtube.com |

An alternative patented industrial-scale process involves the ring-opening of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol in the presence of an alkaline catalyst, such as potassium carbonate, to yield the corresponding 2,2,4-trimethyl-3-oxopentanoate ester. google.com This method avoids the use of strong organolithium bases and acyl chlorides.

Mechanistic Organic Chemistry and Reactivity of Methyl 2,2,4 Trimethyl 3 Oxopentanoate

Enolate Chemistry and Transformations of the β-Keto Ester Moiety

The presence of protons on the carbon atom situated between the two carbonyl groups (the α-carbon) is a defining feature of β-keto esters. However, in the case of Methyl 2,2,4-trimethyl-3-oxopentanoate, the α-carbon is fully substituted with two methyl groups, precluding the formation of an enolate at this position. Enolization can, however, occur at the γ-carbon.

The protons on the γ-carbon (position 4) are acidic due to the electron-withdrawing effect of the adjacent ketone carbonyl group. Abstraction of one of these protons by a suitable base leads to the formation of a resonance-stabilized enolate. The stability of this enolate is derived from the delocalization of the negative charge onto the oxygen atom of the ketone.

The choice of base and reaction conditions is critical in determining the efficiency of enolate formation. Due to the steric hindrance around the γ-proton, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required for complete and irreversible deprotonation. Weaker bases, like alkoxides, may establish an equilibrium with the β-keto ester, leading to incomplete enolate formation.

The formation of the enolate is a key step that unlocks a wide range of subsequent transformations, transforming the γ-carbon into a potent nucleophile.

The enolate of this compound can participate in a variety of nucleophilic addition and substitution reactions, allowing for the formation of new carbon-carbon bonds at the γ-position. A prominent example is the alkylation of the enolate. libretexts.org This reaction involves the treatment of the pre-formed enolate with an alkyl halide in an SN2 reaction. libretexts.org

The success of this alkylation is highly dependent on the nature of the alkylating agent. Due to the steric bulk surrounding the nucleophilic carbon of the enolate, the reaction proceeds most efficiently with unhindered primary alkyl halides. libretexts.org Secondary and tertiary alkyl halides are generally poor substrates, as the competing elimination reaction (E2) becomes favorable.

The general mechanism for the alkylation of the enolate is depicted below:

Enolate Formation: Deprotonation at the γ-carbon using a strong base.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the alkyl halide.

Product Formation: A new alkyl group is introduced at the γ-position.

These alkylation reactions are synthetically valuable as they provide a route to more complex molecular architectures.

While intermolecular reactions of the enolate are common, intramolecular variants can also be envisioned, leading to the formation of cyclic compounds. If a suitable electrophilic center is present within the same molecule, the enolate can undergo an intramolecular cyclization. For instance, if the ester portion of the molecule were to be modified to include a leaving group at an appropriate distance, an intramolecular SN2 reaction could lead to the formation of a cyclic ketone.

Such reactions are governed by the stability of the resulting ring system, with the formation of five- and six-membered rings being particularly favored. The stereochemical outcome of these cyclizations is often dictated by the conformation of the transition state.

Carbonyl Reactivity and Derivatization Pathways

This compound features two distinct carbonyl groups: a ketone and an ester. The reactivity of each is influenced by both electronic effects and the significant steric hindrance imposed by the surrounding alkyl groups.

The ketone carbonyl is generally more electrophilic than the ester carbonyl. However, in this molecule, the ketone is flanked by an isopropyl group and a quaternary carbon center, rendering it highly sterically hindered. This steric shielding significantly moderates its reactivity towards nucleophiles.

Reduction Reactions: The reduction of the ketone to a secondary alcohol can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chem-station.com Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) may exhibit slower reaction rates due to the steric hindrance. gatech.edu The stereochemical outcome of such reductions is influenced by the direction of nucleophilic attack, with the hydride typically approaching from the less hindered face of the carbonyl group.

Reactions with Organometallic Reagents: The addition of Grignard reagents or organolithium compounds to the ketone carbonyl is challenging due to steric hindrance. Forcing conditions, such as elevated temperatures, may be required to facilitate the formation of a tertiary alcohol.

The ester carbonyl is inherently less reactive than the ketone carbonyl due to the resonance donation of the lone pair of electrons from the adjacent oxygen atom. The steric hindrance from the two methyl groups on the α-carbon further diminishes its electrophilicity.

Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. However, due to the steric hindrance, these reactions often require more vigorous conditions (e.g., prolonged heating) compared to less hindered esters.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.

Acid-catalyzed hydrolysis: This is a reversible process that is the reverse of Fischer esterification.

Transesterification: The conversion of the methyl ester to other esters can be achieved through transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the ester in the presence of an excess of the desired alcohol.

Reactions with Grignard Reagents: The reaction of esters with Grignard reagents typically results in the addition of two equivalents of the organometallic reagent to form a tertiary alcohol. masterorganicchemistry.com The initial addition product is a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com However, the steric hindrance in this compound may allow for the isolation of the ketone under carefully controlled conditions, especially at low temperatures and with bulky Grignard reagents.

Photochemical and Thermolytic Reaction Mechanisms

The photochemical and thermolytic reactivity of this compound and its derivatives are governed by the fundamental principles of organic photochemistry and reaction kinetics. The presence of a ketone functional group and its proximity to other reactive centers dictates the pathways for UV-induced crosslinking and thermolytic decarboxylation.

UV-Induced Crosslinking Mechanism of 2,2,4-trimethyl-3-oxopentanoate Esters in Polymer Matrices

Esters of 2,2,4-trimethyl-3-oxopentanoate serve as reactive coalescing agents in latex paints. Upon exposure to ultraviolet (UV) radiation, these compounds can crosslink, becoming an integral part of the polymer film and enhancing its properties. While the precise mechanism for this specific ester is not extensively detailed in the literature, a plausible pathway can be elucidated based on the well-established photochemical reactions of ketones, particularly Norrish Type I and Type II reactions.

The key photochemical process is likely a Norrish Type I cleavage of the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage results in the formation of two radical intermediates: an acyl radical and a tertiary alkyl radical.

Proposed Mechanism:

Photoexcitation: The carbonyl group of the 2,2,4-trimethyl-3-oxopentanoate ester absorbs a UV photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T1).

Norrish Type I Cleavage (α-cleavage): From either the excited singlet or triplet state, the molecule undergoes cleavage of the C-C bond alpha to the carbonyl group. This results in the formation of an isobutyryl radical and a 2-carbomethoxy-2-propyl radical.

Hydrogen Abstraction: The highly reactive radicals, particularly the tertiary alkyl radical, can abstract hydrogen atoms from the surrounding polymer chains (P-H), creating polymer radicals (P•).

Crosslinking: The polymer radicals can then combine with each other or with the initial radical fragments to form stable crosslinks within the polymer matrix.

This process effectively grafts the coalescing agent into the polymer network, leading to improved film hardness and durability. The efficiency of this crosslinking is dependent on factors such as the UV wavelength and intensity, the concentration of the keto ester, and the nature of the polymer matrix.

Table 1: Plausible Radical Intermediates in the UV-Induced Crosslinking of this compound

| Radical Species | Chemical Formula | Role in Mechanism |

| Isobutyryl radical | (CH₃)₂CHCO• | Initial radical formed from Norrish Type I cleavage. |

| 2-carbomethoxy-2-propyl radical | •C(CH₃)₂COOCH₃ | Initial radical formed from Norrish Type I cleavage. |

| Polymer radical | P• | Formed by hydrogen abstraction from the polymer matrix. |

Decarboxylation Kinetics and Pathways of 2,2,4-trimethyl-3-oxopentanoic Acid

The thermal decomposition of β-keto acids, such as 2,2,4-trimethyl-3-oxopentanoic acid, is a classic example of a decarboxylation reaction. This process involves the loss of carbon dioxide (CO₂) and is facilitated by the presence of the carbonyl group at the β-position relative to the carboxylic acid.

The generally accepted mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state. nih.govacs.orgorganic-chemistry.org This concerted pericyclic reaction involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, simultaneous with the cleavage of the C-C bond.

Mechanism:

Conformational Alignment: The 2,2,4-trimethyl-3-oxopentanoic acid molecule adopts a conformation where the carboxylic acid proton is in proximity to the ketone's carbonyl oxygen.

Cyclic Transition State: A six-membered, cyclic transition state is formed, involving the atoms of the carboxyl group, the α-carbon, the β-carbon, and the carbonyl group.

Concerted Bond Reorganization: Within this transition state, a concerted reorganization of electrons occurs:

The O-H bond of the carboxylic acid breaks.

A new O-H bond forms with the carbonyl oxygen.

The Cα-C(O)OH bond cleaves.

A new C=C double bond forms between the α and β carbons.

The C-O π-bond of the carboxyl group breaks to form carbon dioxide.

Formation of Enol and CO₂: This concerted process results in the formation of an enol intermediate and a molecule of carbon dioxide.

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, which in this case would be 3,3-dimethyl-2-butanone.

Table 2: Steps in the Decarboxylation of 2,2,4-trimethyl-3-oxopentanoic Acid

| Step | Description | Intermediate/Product |

| 1 | Formation of a cyclic six-membered transition state. | Cyclic transition state |

| 2 | Concerted cleavage of the Cα-COOH bond and proton transfer. | Enol of 3,3-dimethyl-2-butanone + CO₂ |

| 3 | Keto-enol tautomerization. | 3,3-Dimethyl-2-butanone |

Catalytic Influence on Reaction Pathways

Catalysts play a crucial role in directing the reaction pathways for the synthesis and subsequent modification of this compound. Alkaline catalysts are instrumental in its formation, while transition metal catalysts, such as palladium, can be employed to functionalize the molecule through its enolate intermediate.

Role of Alkaline Catalysis in Keto Ester Formation

The synthesis of 2,2,4-trimethyl-3-oxopentanoate esters can be achieved through alkaline catalysis. One notable method involves the base-catalyzed reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol. For the synthesis of the methyl ester, methanol (B129727) would be the alcohol of choice.

Mechanism:

Nucleophilic Attack: The alkoxide, generated from the alcohol by the base (e.g., potassium carbonate), acts as a nucleophile and attacks one of the carbonyl carbons of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Ring Opening: This nucleophilic addition leads to the opening of the cyclobutanedione ring, forming an enolate intermediate.

Protonation: The enolate is then protonated to yield the final β-keto ester product, this compound.

Another general and widely used method for the synthesis of β-keto esters is the Claisen condensation, which also relies on alkaline catalysis. acs.orgresearchgate.net This reaction involves the condensation of two ester molecules, with at least one having an α-hydrogen, in the presence of a strong base. For the synthesis of a structurally complex ester like this compound, a crossed Claisen condensation would be necessary, where one of the esters does not have α-hydrogens to prevent self-condensation.

General Claisen Condensation Mechanism:

Enolate Formation: A strong base, typically an alkoxide, removes an α-hydrogen from an ester molecule to form a resonance-stabilized enolate.

Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.

Elimination of Alkoxide: The tetrahedral intermediate formed then collapses, eliminating an alkoxide leaving group to form the β-keto ester.

Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting alcohol, so the alkoxide by-product deprotonates it. This irreversible step drives the reaction to completion.

Protonation: A final acidic workup protonates the enolate to yield the neutral β-keto ester.

Palladium-Catalyzed Coupling Reactions Relevant to Enolate Chemistry

The enolate of this compound is a versatile intermediate for the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, particularly the α-arylation of β-keto esters, are powerful methods for this purpose. These reactions typically involve the coupling of an enolate with an aryl halide or triflate.

The catalytic cycle for the palladium-catalyzed α-arylation of a β-keto ester generally proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex.

Enolate Formation: In the presence of a base, the β-keto ester is deprotonated to form its corresponding enolate.

Transmetalation (or related step): The enolate coordinates to the Pd(II)-aryl complex, replacing one of the ligands.

Reductive Elimination: The aryl group and the enolate α-carbon are reductively eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the synthesis of α-aryl-β-keto esters, which are valuable synthetic intermediates. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. organic-chemistry.org While specific examples involving this compound are not prevalent in the searched literature, the general principles of palladium-catalyzed enolate arylation are directly applicable to this substrate.

Table 3: Key Steps in the Palladium-Catalyzed α-Arylation of a β-Keto Ester

| Step | Reactants | Catalyst State | Product of Step |

| Oxidative Addition | Pd(0), Ar-X | Pd(II) | Ar-Pd(II)-X |

| Enolate Formation | β-keto ester, Base | - | Enolate |

| Transmetalation | Ar-Pd(II)-X, Enolate | Pd(II) | Ar-Pd(II)-Enolate |

| Reductive Elimination | Ar-Pd(II)-Enolate | Pd(0) | α-Aryl-β-keto ester, Pd(0) |

Advanced Spectroscopic and Computational Characterization of Methyl 2,2,4 Trimethyl 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural elucidation of β-keto esters like Methyl 4,4-dimethyl-3-oxopentanoate, ¹H and ¹³C NMR are indispensable tools.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of Methyl 4,4-dimethyl-3-oxopentanoate provides key insights into its molecular framework by identifying the different types of protons and their neighboring atoms. The analysis of chemical shifts, integration, and signal multiplicity allows for a complete assignment of the proton signals.

Key Research Findings:

The ¹H NMR spectrum of Methyl 4,4-dimethyl-3-oxopentanoate is characterized by distinct signals corresponding to the methyl protons of the tert-butyl group, the methylene (B1212753) protons adjacent to the ketone and ester groups, and the methoxy (B1213986) protons of the ester functionality. The absence of enol-form signals indicates that the compound exists predominantly in its keto tautomeric form in common NMR solvents like CDCl₃.

Interactive Data Table: ¹H NMR Spectral Data for Methyl 4,4-dimethyl-3-oxopentanoate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.20 | Singlet | 9H | (CH₃)₃C- |

| 2 | ~3.50 | Singlet | 2H | -C(=O)CH₂C(=O)- |

| 3 | ~3.70 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 4,4-dimethyl-3-oxopentanoate gives rise to a distinct signal, allowing for the confirmation of the molecular structure and the identification of carbonyl groups.

Key Research Findings:

The ¹³C NMR spectrum of Methyl 4,4-dimethyl-3-oxopentanoate clearly shows the presence of two carbonyl carbons, corresponding to the ketone and the ester functionalities, which resonate at characteristic downfield chemical shifts. The spectrum also reveals the signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, and the methoxy carbon.

Interactive Data Table: ¹³C NMR Spectral Data for Methyl 4,4-dimethyl-3-oxopentanoate

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~27.0 | (CH₃)₃C- |

| 2 | ~44.0 | (CH₃)₃C- |

| 3 | ~50.0 | -C(=O)CH₂C(=O)- |

| 4 | ~52.0 | -OCH₃ |

| 5 | ~168.0 | -C(=O)O- |

| 6 | ~208.0 | -C(=O)- |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Advanced NMR Techniques for Stereochemical Assignment

For chiral molecules, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the use of chiral derivatizing agents are crucial for determining the relative and absolute stereochemistry. However, Methyl 2,2,4-trimethyl-3-oxopentanoate is an achiral molecule, meaning it does not have any stereocenters. Therefore, advanced NMR techniques for stereochemical assignment are not applicable in this case.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like β-keto esters.

Key Research Findings:

In a typical GC-MS analysis of Methyl 4,4-dimethyl-3-oxopentanoate, the compound would first be separated from other components in a mixture on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI), to produce a molecular ion (M⁺•). This molecular ion and its subsequent fragment ions are then detected. The mass spectrum of Methyl 4,4-dimethyl-3-oxopentanoate (with a molecular weight of 158.19 g/mol ) would be expected to show a molecular ion peak at m/z 158. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, 31 u) to give a fragment at m/z 127, and the loss of the methoxycarbonyl group (-COOCH₃, 59 u) to give a fragment at m/z 99. A prominent peak would also be expected at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺).

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of Methyl 4,4-dimethyl-3-oxopentanoate

| m/z | Proposed Fragment Ion |

| 158 | [M]⁺• (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 99 | [M - COOCH₃]⁺ |

| 57 | [(CH₃)₃C]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While β-keto esters can be analyzed by GC-MS, LC-MS offers an alternative, especially when dealing with complex matrices or when derivatization is not desirable.

Key Research Findings:

In an LC-MS analysis of Methyl 4,4-dimethyl-3-oxopentanoate, the compound would be separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods often result in less fragmentation and a more prominent protonated molecule [M+H]⁺ (at m/z 159) or other adduct ions, which aids in the confirmation of the molecular weight. The fragmentation pattern can be induced and studied using tandem mass spectrometry (MS/MS), which would provide further structural information, likely corroborating the fragmentation pathways observed in GC-MS.

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule by measuring the absorption of infrared light, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The structure of this compound contains two distinct carbonyl functional groups: a ketone and an ester. Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective in identifying the characteristic vibrational frequencies of these groups.

The carbonyl (C=O) stretching vibrations are among the most intense signals in an IR spectrum. For this compound, two distinct C=O stretching bands are expected. The ketone carbonyl typically absorbs in the range of 1700-1750 cm⁻¹. libretexts.org The ester carbonyl group also shows a strong absorption peak in a similar region, generally between 1715-1750 cm⁻¹. libretexts.org The exact position of these peaks can be influenced by the molecular environment, including steric hindrance from the bulky trimethyl groups.

Another key feature in the IR spectrum is the C-O stretching vibration of the ester group, which typically appears in the 1160-1300 cm⁻¹ range. udel.edu Additionally, the C-H stretching vibrations of the methyl groups are expected to produce signals around 2900-3000 cm⁻¹. libretexts.org The presence and specific wavenumbers of these peaks provide definitive evidence for the compound's functional group composition.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretching | 1700 - 1750 | Strong |

| Ester (C=O) | Stretching | 1715 - 1750 | Strong |

| Ester (C-O) | Stretching | 1160 - 1300 | Strong |

| Alkyl (C-H) | Stretching | 2900 - 3000 | Medium-Strong |

X-ray Diffraction Studies on Related β-Keto Acid Structures

Studies on similar molecules, such as other alkyl-substituted β-keto acids, have confirmed their molecular structures through single-crystal X-ray analysis. acs.org These analyses reveal precise bond lengths, bond angles, and the preferred conformation in the solid state. For instance, in related structures, the keto and carboxylic acid groups often adopt a specific orientation to maximize stability through intramolecular interactions. It is plausible that the ester derivative, this compound, would exhibit similar conformational preferences in its crystal lattice, influenced by the steric demands of the multiple methyl groups.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful avenue for exploring the properties of molecules that may be difficult to study experimentally. Techniques such as Density Functional Theory (DFT) are used to model molecular geometries, analyze conformations, and investigate reaction pathways. mdpi.comnih.gov

Conformational Analysis of 2,2,4-trimethyl-3-oxopentanoate Esters

The conformational landscape of this compound is complex due to the rotational freedom around its single bonds and the significant steric hindrance imposed by the gem-dimethyl group at the C2 position and the isopropyl group. Computational conformational analyses can identify the most stable, low-energy structures.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational studies are instrumental in elucidating the mechanisms and energy profiles of chemical reactions. For β-keto esters, theoretical assessments can explore their reactivity with nucleophiles and electrophiles. mdpi.com

Chemical Transformations and Derivatization Chemistry of Methyl 2,2,4 Trimethyl 3 Oxopentanoate

Synthesis of Novel Derivatives and Analogues

The structural modification of Methyl 2,2,4-trimethyl-3-oxopentanoate allows for the generation of a diverse range of derivatives. These modifications can be targeted at either the ester or the ketone moiety, providing pathways to novel compounds with potentially unique properties.

Transesterification is a fundamental reaction for modifying the ester group of β-keto esters. This process involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst. For this compound, the significant steric hindrance around the ester functionality can make this transformation challenging compared to less substituted β-keto esters.

Recent advances in transesterification methodologies for sterically hindered β-keto esters have employed various catalysts to overcome these limitations. While specific studies on this compound are not extensively documented, analogous transformations with other sterically crowded β-keto esters provide insight into plausible reaction conditions. Titanium(IV) alkoxides, for example, have been shown to be effective catalysts for the transesterification of hindered β-keto esters. nih.gov Lipase-catalyzed transesterification offers a mild and selective alternative, often proceeding under solvent-free conditions and with high chemoselectivity for alkyl alcohols over phenols.

| Catalyst Type | Example Catalyst | Typical Conditions | Applicability to Sterically Hindered Esters |

| Lewis Acid | Titanium(IV) ethoxide | Anhydrous, heat | Effective for hindered substrates |

| Brønsted Acid | Sulfuric Acid, p-TsOH | Anhydrous, refluxing alcohol | Can be sluggish with hindered esters |

| Enzyme | Candida antarctica Lipase B | Solvent-free, mild temperature | High chemoselectivity, good for sensitive substrates |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free, heat | Environmentally benign, recyclable catalyst |

The choice of catalyst and reaction conditions is crucial for achieving high yields in the transesterification of sterically demanding substrates like this compound.

The ketone group in this compound is a site for various nucleophilic addition and condensation reactions. However, the flanking isopropyl and gem-dimethyl groups present considerable steric hindrance, which can affect the reactivity of the carbonyl carbon.

One of the characteristic reactions of ketones is the aldol (B89426) condensation. In the case of this compound, which lacks α-hydrogens on one side of the ketone, it can act as the electrophilic partner in a crossed aldol reaction with an enolizable aldehyde or ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can facilitate the formation of an enolate from the reaction partner, which can then attack the sterically encumbered ketone of this compound.

Other potential reactions at the ketone moiety include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). The resulting β-hydroxy ester is a valuable chiral building block if the reduction is performed enantioselectively.

Wittig Reaction: Conversion of the ketone to an alkene can be achieved via the Wittig reaction, although the steric hindrance may necessitate the use of more reactive phosphorus ylides and harsher reaction conditions.

Grignard and Organolithium Addition: The addition of organometallic reagents can introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols. Again, the steric bulk around the ketone will influence the feasibility and yield of such reactions.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it a potentially useful building block in the synthesis of more complex molecules, including natural products and heterocyclic compounds.

While specific, documented multi-step syntheses employing this compound are not abundant in the literature, its structural motifs are found in various natural products. As a β-keto ester, it is a precursor for the synthesis of polyketide-type structures. The general reactivity of β-keto esters in alkylation, acylation, and condensation reactions allows for the elaboration of the carbon skeleton.

For instance, β-keto esters are key intermediates in the synthesis of complex molecules like paclitaxel (B517696) and prunustatin A. nih.gov The ability to perform selective transformations at either the ketone or the ester functionality, or at the α-carbon (if it were deprotonatable), is crucial for its utility as a versatile synthetic intermediate. Palladium-catalyzed reactions of allyl β-keto esters, for example, can lead to a variety of products through intermediates known as palladium enolates, which can undergo reactions such as aldol condensations and Michael additions. nih.gov

β-Keto esters are well-known precursors for the synthesis of a wide array of heterocyclic compounds. beilstein-journals.orguwindsor.ca One of the most prominent examples is the Biginelli reaction, a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. jk-sci.com

The general mechanism of the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration yield the heterocyclic product.

While the direct participation of a highly substituted β-keto ester like this compound in a traditional Biginelli reaction might be sterically hindered, modifications to the reaction conditions or the use of more reactive coupling partners could potentially facilitate this transformation. The steric environment of the β-keto ester can influence the reaction pathway and the structure of the resulting products. researchgate.net The synthesis of novel, sterically demanding heterocyclic β-keto esters has been reported, indicating that with the appropriate synthetic strategy, even bulky substrates can be incorporated into heterocyclic frameworks. nih.gov

| Heterocyclic System | General Precursors | Potential Role of this compound |

| Dihydropyrimidinones | β-Keto ester, Aldehyde, Urea | As the β-keto ester component in a Biginelli or related reaction. |

| Pyrazoles | β-Keto ester, Hydrazine (B178648) | Condensation with hydrazine would likely be hindered. |

| Isoxazoles | β-Keto ester, Hydroxylamine (B1172632) | Condensation with hydroxylamine is a possibility. |

| Furans | β-Keto ester, α-Halo ketone | Feist-Benary furan (B31954) synthesis could be explored. uwindsor.ca |

The exploration of this compound in such multicomponent reactions could lead to the discovery of novel heterocyclic structures with interesting biological or material properties.

Biochemical and Environmental Transformations of 2,2,4 Trimethyl 3 Oxopentanoate Derivatives

Microbial Degradation Pathways of Related Compounds

Microorganisms have evolved diverse enzymatic machinery to break down complex organic molecules. The degradation of highly branched alkanes like isooctane (B107328) provides a valuable model for the potential biotransformation pathways of 2,2,4-trimethyl-3-oxopentanoate derivatives. A key organism in this context is Mycobacterium austroafricanum, which is one of the few characterized strains capable of utilizing isooctane as its sole source of carbon and energy. nih.govnih.gov

The metabolic pathway of isooctane in Mycobacterium austroafricanum IFP 2173 involves an initial oxidation step, followed by processes analogous to fatty acid beta-oxidation. nih.govethz.ch Research has shown that the degradation begins at the isopropyl end of the isooctane molecule. nih.gov The proposed catabolic sequence is as follows:

Initial Oxidation : Isooctane is first oxidized to its corresponding acid, 2,4,4-trimethylpentanoic acid. nih.gov The functional oxidation system is likely a nonheme alkane monooxygenase, as indicated by the expression of an alkB gene. nih.gov

Coenzyme A Ligation : The resulting 2,4,4-trimethylpentanoic acid is then activated by ligation to coenzyme A (CoA), forming 2,4,4-trimethylpentanoyl-CoA.

Beta-Oxidation : This CoA-activated intermediate undergoes a round of beta-oxidation. This step is crucial as it introduces a keto group at the C3 position, leading to the formation of the key intermediate, 2,4,4-trimethyl-3-oxopentanoyl-CoA . ethz.ch

Thiolytic Cleavage : The 2,4,4-trimethyl-3-oxopentanoyl-CoA is then cleaved, yielding propanoyl-CoA and pivalyl-CoA. ethz.ch The corresponding free acid of the latter, pivalic acid (dimethylpropanoic acid), has been observed to accumulate transiently in cultures. nih.govethz.ch

This pathway demonstrates a microbial strategy to metabolize a highly branched structure by converting it into a β-ketoacyl-CoA derivative, a common type of intermediate in cellular metabolism.

Decarboxylation, the removal of a carboxyl group and release of carbon dioxide, is a fundamental biochemical reaction. nih.gov In the context of β-keto acids and their derivatives, this reaction can occur spontaneously, but it is often enzyme-catalyzed. nih.govresearchgate.net

During the degradation of isooctane by M. austroafricanum, a minor, dead-end pathway involving decarboxylation has been proposed. ethz.ch This secondary pathway is believed to proceed from the decarboxylation of a β-keto acid intermediate, likely 2,4,4-trimethyl-3-oxopentanoate (the free acid form of the CoA-ester). This reaction is responsible for the formation of ketones that have been detected in some cultures, such as 3,3-dimethyl-2-butanone and 2,2-dimethyl-3-pentanone. ethz.ch The enzymatic decarboxylation of β-keto acids is a well-established process in various metabolic pathways, often employed by nature to generate ketones or other intermediates. nih.govaklectures.com

Investigation of Metabolites in Biotransformation Processes

The identification of intermediate compounds is essential for elucidating a metabolic pathway. In the study of isooctane biotransformation by Mycobacterium austroafricanum IFP 2173, gas chromatography-mass spectrometry (GC/MS) has been used to identify several key metabolites that accumulate in the culture medium. nih.gov These findings provide direct evidence for the proposed degradation sequence and highlight the specific chemical transformations occurring.

The primary metabolites identified indicate that the degradation proceeds via the catabolism of the tert-butyl moiety after the initial attack on the isopropyl end. nih.gov The subsequent breakdown of pivalate (B1233124) is thought to proceed through intermediates like isobutyrate and methylmalonate, which are mineralized by the isooctane-grown cells. ethz.ch

Table 1: Identified Metabolites in the Biotransformation of Isooctane by M. austroafricanum

| Metabolite | Chemical Formula | Role in Pathway |

| 2,4,4-Trimethylpentanoic acid | C₈H₁₆O₂ | Initial oxidation product of isooctane nih.gov |

| Dimethylpropanoic acid (Pivalic acid) | C₅H₁₀O₂ | Product of thiolytic cleavage; transiently accumulates nih.gov |

| 2,2-Dimethyl-3-pentanone | C₇H₁₄O | Minor product from a dead-end decarboxylation pathway ethz.ch |

| 3,3-Dimethyl-2-butanone | C₆H₁₂O | Minor product from a dead-end decarboxylation pathway ethz.ch |

| Isobutyrate | C₄H₈O₂ | Hypothesized downstream product from pivalate degradation ethz.ch |

| Methylmalonate | C₄H₆O₄ | Hypothesized downstream product from pivalate degradation ethz.ch |

Advanced Applications and Material Science Contributions of 2,2,4 Trimethyl 3 Oxopentanoate Esters

Interfacial Chemistry in Coating Compositions

The effectiveness of 2,2,4-trimethyl-3-oxopentanoate esters as coalescents is fundamentally governed by their role in the interfacial chemistry of the waterborne coating system. As water evaporates during the drying process, latex particles are forced into close contact. For a coherent film to form, the interfacial tension between these particles must be overcome to allow them to merge. These esters facilitate this process by migrating to the polymer-water interface, where they soften the surface of the polymer particles. This softening action reduces the mechanical resistance of the particles, allowing capillary forces to effectively pull the particles together and cause them to fuse, ultimately forming a uniform and continuous film. specialchem.com

Role as Plasticizers in Polymeric Substances

Beyond their primary role as reactive coalescents in latex coatings, certain 2,2,4-trimethyl-3-oxopentanoate esters have been identified for their utility as plasticizers in other polymeric systems. google.com Plasticizers are additives that increase the flexibility and processability of a material. specialchem.com A patent discloses that 2,2,4,4,-tetraalkyl-3-oxobutyric acid esters, the class of compounds to which these esters belong, are useful as plasticizers for cellulose (B213188) esters and other polymeric substances. google.comresearchgate.net For instance, the 2,2,4-trimethyl-3-oxovaleric acid ester of α-methyl-d-glucoside was found to be compatible with and form a good film with cellulose acetate-butyrate. google.comresearchgate.net In this capacity, they function as more permanent modifiers to impart flexibility, unlike their temporary plasticizing role during the coalescence of waterborne coatings.

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes for Methyl 2,2,4-trimethyl-3-oxopentanoate

Traditional synthetic methods for β-keto esters often rely on strong bases and stoichiometric reagents, which can generate significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic pathways to this compound. Exploring catalytic approaches that minimize waste and energy consumption is a key objective.

Key research areas include:

Continuous-Flow Synthesis: Implementing continuous-flow technologies could offer enhanced safety, efficiency, and scalability for the synthesis of this compound. rsc.org Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing the handling of hazardous intermediates. rsc.org

Electrochemical Synthesis: Electrochemically driven reactions present a green alternative to conventional methods by using electrons as clean oxidants or reductants, thereby avoiding the need for stoichiometric chemical reagents. rsc.orgrsc.org Investigating the electrochemical acylation or related transformations could lead to a highly efficient and sustainable synthesis of this compound.

Biodegradable Catalysts: The use of renewable and biodegradable catalysts, such as caffeine, has shown promise in promoting reactions involving β-keto esters. researchgate.net Research into identifying and optimizing such catalysts for the synthesis of sterically hindered compounds like this compound could significantly improve the environmental footprint of its production.

Atom Economy-Maximizing Reactions: Designing synthetic routes that maximize atom economy, such as catalytic C-H activation and acylation, is a crucial goal. acs.org Developing catalysts that can selectively functionalize readily available precursors would represent a significant advance in the sustainable production of this β-keto ester.

A comparative overview of potential green synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and process control. rsc.org | Initial setup costs and optimization of flow parameters. |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants, uses green solvents. rsc.orgrsc.org | Electrode material selection and overcoming potential side reactions. |

| Biodegradable Catalysts | Utilizes renewable and non-toxic catalysts. researchgate.net | Catalyst efficiency for sterically hindered substrates and catalyst recovery. |

| Catalytic C-H Acylation | High atom economy, direct functionalization. acs.org | Catalyst development for selective acylation and overcoming decarbonylation. acs.org |

In-Depth Mechanistic Studies of UV-Induced Crosslinking and Polymer Integration

The application of this compound as a reactive coalescent in coatings that can be crosslinked by UV radiation is an area of significant industrial interest. google.com However, a detailed understanding of the underlying photochemical mechanisms is currently limited. Future research should focus on elucidating the pathways of UV-induced crosslinking and integration into polymer matrices.

Key research objectives include:

Photochemical Reaction Pathways: Investigating the specific photochemical reactions, such as Norrish Type I and Type II reactions, that the ketone functionality of the molecule undergoes upon UV exposure. acs.org

Radical Intermediates: Identifying and characterizing the radical intermediates formed during photolysis using techniques like time-resolved spectroscopy.

Integration with Polymer Backbones: Understanding how these reactive intermediates interact with and covalently bond to different polymer backbones, leading to crosslinking.

Influence of Steric Hindrance: Determining the effect of the bulky trimethyl groups on the efficiency and nature of the photochemical reactions and subsequent polymer integration.

Exploration of Stereoselective Syntheses and Chiral Applications

The presence of a chiral center at the C4 position in this compound opens up possibilities for creating enantiomerically pure forms of the compound and its derivatives. The development of stereoselective synthetic methods would be a significant advancement, enabling the exploration of its potential in chiral applications.

Promising research directions are:

Asymmetric Hydrogenation: The use of chiral metal catalysts, such as iridium or ruthenium complexes, for the asymmetric hydrogenation of a suitable precursor could yield chiral β-hydroxy esters, which can then be oxidized to the target β-keto ester. rsc.org

Chiral Phase-Transfer Catalysis: Phase-transfer catalysis employing chiral catalysts, like cinchona alkaloid derivatives, has been effective for the asymmetric α-alkylation of cyclic β-keto esters and could be adapted for the synthesis of chiral acyclic analogues. rsc.org

Enzyme-Catalyzed Resolutions: Biocatalytic methods, such as kinetic resolution using ketoreductases, could be employed to separate racemic mixtures of this compound or its precursors, providing access to enantiomerically enriched compounds. researchgate.net

Synergistic Catalysis: Exploring synergistic catalytic systems, for instance combining palladium and chiral primary amine catalysis, could enable highly stereoselective functionalization of related β-keto carbonyl compounds. nih.gov

The table below summarizes potential strategies for stereoselective synthesis.

| Method | Catalyst/Reagent Type | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes. rsc.org | Enantiomerically enriched β-hydroxy ester precursor. |

| Phase-Transfer Catalysis | Chiral Cinchona alkaloid derivatives. rsc.org | Asymmetric alkylation to introduce chirality. |

| Kinetic Resolution | Ketoreductases (enzymes). researchgate.net | Separation of racemic mixtures to obtain chiral products. |

| Synergistic Catalysis | Palladium complexes and chiral primary amines. nih.gov | Highly stereoselective construction of chiral centers. |

Advanced In Situ Characterization of Reaction Intermediates and Transition States

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the characterization of transient intermediates and transition states. The application of advanced in situ spectroscopic and spectrometric techniques could provide invaluable mechanistic insights.

Future research should employ:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic and structural information.

Mass Spectrometry: The use of mass spectrometry can help in the identification of reaction intermediates, even at very low concentrations. acs.org

Mechanistic Labeling Studies: Isotopic labeling experiments can be used to trace the fate of specific atoms throughout a reaction, helping to elucidate complex reaction pathways.

Computational Modeling: In conjunction with experimental data, computational studies can be used to model reaction pathways and predict the structures and energies of transition states and intermediates. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with customized properties. By using theoretical calculations, it is possible to predict how structural modifications will influence the compound's reactivity, stability, and other physicochemical properties.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of the molecule, helping to predict sites of nucleophilic or electrophilic attack. mdpi.com This can guide the design of new reactions and derivatives.

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can be used to predict the binding affinity and interaction of derivatives with specific protein targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed reactivity or biological activity, enabling the prediction of properties for yet-to-be-synthesized compounds.

Toxicity Prediction: In silico toxicology studies can be performed to assess the potential toxicity of newly designed derivatives, helping to prioritize the synthesis of safer compounds. jcchems.com

Q & A

Q. What are the primary synthetic routes for Methyl 2,2,4-trimethyl-3-oxopentanoate, and how can researchers optimize reaction conditions?

The compound is synthesized via Claisen condensation , a self-condensation reaction of ethyl 2-methylpropanoate in the presence of sodium ethoxide. The enolate intermediate attacks a second ester molecule, forming a tetrahedral intermediate that collapses to yield the β-keto ester after acidic workup . Key parameters include:

- Catalyst : Sodium ethoxide in ethanol.

- Temperature : Elevated temperatures (reflux conditions).

- Workup : Acidification with glacial acetic acid. Optimization involves adjusting stoichiometry, reaction time, and solvent polarity to maximize yield (reported up to 81% in analogous reactions) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H NMR identifies methyl groups (δ ~1.2–1.4 ppm) and keto-enol tautomerism (δ ~3.3 ppm for enol protons). C NMR confirms the ketone (δ ~205–210 ppm) and ester carbonyl (δ ~170 ppm) .

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) .

- GC-MS : Molecular ion peak at m/z 158 (CHO) and fragmentation patterns to validate structure .

Q. How does the compound's solubility influence its reactivity in common organic reactions?

this compound is lipophilic due to its branched alkyl groups, making it soluble in non-polar solvents (e.g., diethyl ether, dichloromethane). This property facilitates its use in enolate-mediated reactions (e.g., alkylation, Michael additions) under anhydrous conditions . Polar aprotic solvents (e.g., THF) may enhance nucleophilic reactivity but require careful moisture control.

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (irritant) .

- Ventilation : Use fume hoods due to volatility and flammability (flash point ~71°C) .

- Storage : Inert atmosphere (N) and refrigeration to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibria observed in spectroscopic data?

The keto-enol tautomerism of β-keto esters complicates spectral interpretation. Strategies include:

- Variable-temperature NMR : Cooling shifts equilibrium toward the enol form, sharpening signals .

- Deuterium exchange : Adding DO quenches enol protons, simplifying H NMR spectra .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and guide experimental validation .

Q. What mechanistic insights explain side products in Claisen condensations of branched esters?

Side products arise from:

- Over-alkylation : Excess base or prolonged reaction time promotes multiple enolate formations, leading to poly-condensed byproducts .

- Ester hydrolysis : Traces of water degrade the starting ester, reducing yield. Anhydrous conditions and controlled reagent addition mitigate this .

- Retro-aldol reactions : Acidic workup or elevated temperatures can cleave the β-keto ester. Quenching at low temperatures (~0°C) is recommended .

Q. How can bromination be leveraged to functionalize this compound for further applications?

Bromination at the α-position (adjacent to the ketone) introduces electrophilic sites for cross-coupling (e.g., Suzuki reactions). A typical protocol involves:

- Reagents : Br in acetic acid at 0–25°C .

- Monitoring : TLC (hexane:ethyl acetate, 4:1) to track progress.

- Isolation : Column chromatography to separate mono- and di-brominated products .

Q. What strategies improve enantioselectivity in asymmetric alkylations using this compound?

- Chiral auxiliaries : Use (R)- or (S)-proline-derived catalysts to direct enolate formation .

- Phase-transfer catalysis : Employ cinchona alkaloids in biphasic systems (toluene/water) to enhance stereocontrol .

- Low-temperature kinetics : Slower reaction rates at –78°C favor selective transition-state alignment .

Q. How do structural analogs (e.g., Methyl 4-methyl-3-oxopentanoate) differ in reactivity?

Analogues with fewer methyl groups exhibit:

- Higher solubility : Reduced steric hindrance improves miscibility in polar solvents .

- Lower thermal stability : Less branching accelerates decomposition under reflux . Comparative studies using DSC and kinetic assays quantify these differences .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.